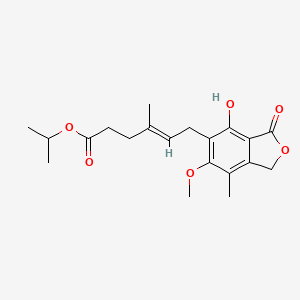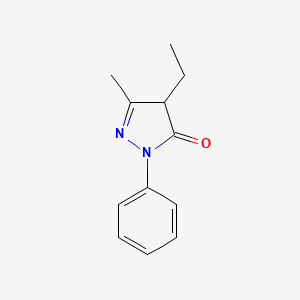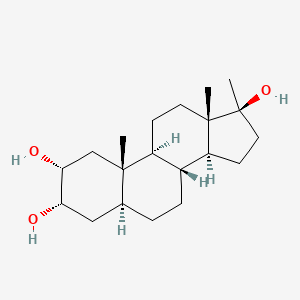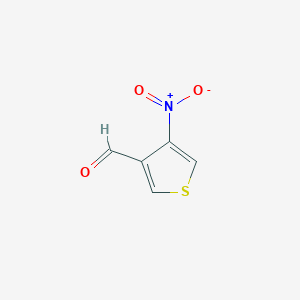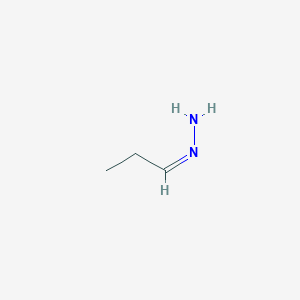
Propylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylhydrazone, also known as acetone this compound, is an organic compound with the molecular formula C6H14N2. It belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (R1R2C=N−NH2). This compound is related to ketones and aldehydes, where the oxygen atom is replaced by the hydrazone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propylhydrazone can be synthesized through the reaction of propylhydrazine with acetone. The reaction typically involves mixing propylhydrazine with acetone in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl group of acetone, followed by dehydration to form the hydrazone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propylhydrazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding azines or other oxidation products.
Reduction: It can be reduced to form hydrazines or other reduced derivatives.
Substitution: The hydrazone group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of azines or other oxidized derivatives.
Reduction: Formation of hydrazines or other reduced derivatives.
Substitution: Formation of substituted hydrazones or other derivatives.
Wissenschaftliche Forschungsanwendungen
Propylhydrazone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of propylhydrazone involves its interaction with molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic addition reactions with electrophiles. The hydrazone group can also undergo tautomerization, leading to different reactive species that can interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetone hydrazone: Similar structure but with a different alkyl group.
Benzaldehyde hydrazone: Contains an aromatic ring instead of an alkyl group.
Formaldehyde hydrazone: Contains a simpler aldehyde group.
Uniqueness
Propylhydrazone is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. Its reactivity and applications can differ significantly from other hydrazones, making it valuable in specific research and industrial contexts.
Eigenschaften
Molekularformel |
C3H8N2 |
|---|---|
Molekulargewicht |
72.11 g/mol |
IUPAC-Name |
(Z)-propylidenehydrazine |
InChI |
InChI=1S/C3H8N2/c1-2-3-5-4/h3H,2,4H2,1H3/b5-3- |
InChI-Schlüssel |
IKZWQDXMCQQSLL-HYXAFXHYSA-N |
Isomerische SMILES |
CC/C=N\N |
Kanonische SMILES |
CCC=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424919.png)
![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)


![(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol](/img/structure/B13424948.png)
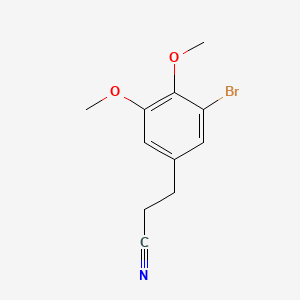
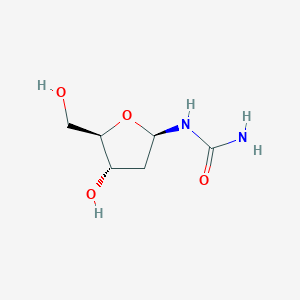

![(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13424959.png)
